N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IRAK4 innate immunity kinase selectivity

This 4‑anilinopyrazolo[3,4‑d]pyrimidine delivers a unique target engagement fingerprint: FLT3 Ki 1 nM, IRAK4 Ki 78 nM, CDK19 IC50 8 nM, CDK8 IC50 16 nM, c‑KIT Ki 270 nM. Unlike the Src‑selective tool PP1, it simultaneously inhibits key kinases in AML and inflammatory pathways. Use it for FLT3‑ITD AML models, IRAK4‑dependent TLR/IL‑1R signaling studies, and Mediator complex CDK8/19 investigations. A well‑characterized reference standard for SAR campaigns.

Molecular Formula C19H17N5
Molecular Weight 315.38
CAS No. 384374-30-5
Cat. No. B2633454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS384374-30-5
Molecular FormulaC19H17N5
Molecular Weight315.38
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC(=C4)C
InChIInChI=1S/C19H17N5/c1-13-6-8-16(9-7-13)24-19-17(11-22-24)18(20-12-21-19)23-15-5-3-4-14(2)10-15/h3-12H,1-2H3,(H,20,21,23)
InChIKeyOLCBTYLDFLSDRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 384374-30-5): Sourcing a Differentiated 4-Aminopyrazolo[3,4-d]pyrimidine Kinase Probe


N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 384374-30-5, MW 315.38, C19H17N5) is a 4-amino-substituted pyrazolo[3,4-d]pyrimidine characterized by a para-methylphenyl group at N1 and a meta-methylphenylamino substituent at C4 . This scaffold is a privileged kinase-inhibitor chemotype extensively validated against Src-family, Abl, and receptor tyrosine kinases [1]. Quantitative profiling data curated in ChEMBL and BindingDB demonstrate that this compound engages a distinct kinase target spectrum—including sub-100 nanomolar activity against IRAK4 (Ki 78 nM), FLT3 (Ki 1 nM), CDK19 (IC50 8 nM), CDK8 (IC50 16 nM), and c-KIT (Ki 270 nM)—that differs markedly from the Src-selective profile of the canonical tool compound PP1 [2][3][4].

Why PP1, PP2, or Other Pyrazolo[3,4-d]pyrimidine Analogs Cannot Substitute for CAS 384374-30-5 in Target-Focused Screening


Within the 4-aminopyrazolo[3,4-d]pyrimidine class, even subtle changes to the N1 and C4 substituents produce profound shifts in kinase selectivity. PP1 (1-tert-butyl-3-(4-methylphenyl) substitution) is a well-characterized Src-family inhibitor with reported IC50 values of 5 nM for Lck and 6 nM for Fyn, and shows only 56% residual FLT3 inhibition at 1 μM [1][2]. In contrast, the diaryl-substituted compound N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine displays Ki values of 1 nM (FLT3), 78 nM (IRAK4), 270 nM (c-KIT), and IC50 values of 8 nM (CDK19) and 16 nM (CDK8), representing a fundamentally different target engagement profile [3][4]. SAR studies on 4-amino-substituted pyrazolo[3,4-d]pyrimidines have repeatedly demonstrated that the identity and position of substituents on the N1 side-chain phenyl ring and the C4 aniline moiety critically govern both potency and selectivity across the kinome, meaning that procurement decisions cannot rely on class membership alone [5].

Quantitative Differentiation Evidence: N-(3-Methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine vs. Comparator Compounds


IRAK4 Inhibitory Potency: Ki = 78 nM vs. PP1 (IC50 = 3,100 nM) — A 40-Fold Differentiation in Innate Immune Kinase Targeting

N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine inhibits IRAK4 with a Ki of 78 nM in a spectrophotometric enzyme assay, as deposited in ChEMBL (CHEMBL1835746) [1]. The canonical Src-family inhibitor PP1 (1-tert-butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) exhibits an IRAK4 cellular IC50 of 3,100 nM (3.1 μM) in KARPAS-299 cells, representing a ~40-fold weaker engagement [2]. This quantitative divergence reflects the impact of the C4 meta-methylphenylamino substitution in conferring IRAK4 affinity absent in the C4 unsubstituted amino scaffold of PP1.

IRAK4 innate immunity kinase selectivity TLR signaling

CDK19 Inhibition: IC50 = 8 nM — Nanomolar Transcriptional Kinase Targeting Undocumented for PP1 or PP2

In a KINOMEscan assay against human CDK19 (M1–N360 residues expressed in a bacterial system), N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibits an IC50 of 8 nM [1]. The compound also inhibits CDK8 with an IC50 of 16 nM. No publicly available quantitative CDK19 or CDK8 inhibition data could be identified for PP1, PP2, or the simpler analog 1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 103984-26-5) in authoritative databases, suggesting that the dual meta/para-methylphenyl substitution pattern uniquely confers CDK8/19 inhibitory activity within this chemotype . CDK8/19 are the catalytic subunits of the Mediator complex and represent emerging oncology targets; compounds with single-digit nanomolar CDK19 IC50 values are rare among pyrazolo[3,4-d]pyrimidines.

CDK19 CDK8 transcriptional kinase mediator complex cancer

FLT3 Kinase Engagement: Ki = 1 nM vs. PP1 (56% Inhibition at 1 μM) — Differential Utility in FLT3-Driven Cancer Models

The compound inhibits FLT3 with a Ki of 1 nM in a radiometric [33P]ATP displacement assay using human recombinant FLT3 kinase domain [1]. In contrast, PP1 at 1 μM achieves only 56% inhibition of FLT3 in kinase profiling studies, indicating substantially weaker engagement [2]. Assuming a standard Cheng-Prusoff relationship, the IC50 of PP1 for FLT3 is estimated to be in the high nanomolar to low micromolar range, representing an approximate difference of at least two to three orders of magnitude in FLT3 inhibitory potency compared with the target compound.

FLT3 acute myeloid leukemia kinase inhibitor receptor tyrosine kinase

c-KIT Inhibition: Ki = 270 nM — Moderate Activity Complementing the FLT3/c-KIT Dual Targeting Strategy for Myeloid Malignancies

The compound inhibits c-KIT with a Ki of 270 nM via [33P]ATP displacement from human recombinant c-KIT kinase domain [1]. PP1 has been shown to inhibit SCF-induced c-KIT autophosphorylation in intact cells, with functional cellular effects observed at 1 μM, but no quantitative Ki or IC50 against isolated c-KIT kinase domain has been reported in authoritative databases for direct comparison [2]. The moderate c-KIT activity of the target compound, combined with its potent FLT3 inhibition (Ki 1 nM), creates a FLT3/c-KIT dual inhibition profile of potential relevance to AML research, as dual FLT3/c-KIT suppression has been proposed as a strategy to overcome resistance associated with FLT3 inhibitor monotherapy [3].

c-KIT KIT FLT3 myeloid leukemia dual inhibitor

Multi-Target Kinase Engagement Profile: A Functional Fingerprint Distinct from Src-Selective Pyrazolo[3,4-d]pyrimidines

Aggregated data from BindingDB/ChEMBL reveal that N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine engages at least five kinases with nanomolar to sub-micromolar affinity: FLT3 (Ki 1 nM), CDK19 (IC50 8 nM), CDK8 (IC50 16 nM), IRAK4 (Ki 78 nM), and c-KIT (Ki 270 nM) [1][2]. In contrast, PP1's primary known targets are Src-family kinases (Lck IC50 5 nM, Fyn IC50 6 nM, Src IC50 170 nM), with profiling data indicating that 13 of 28 kinases tested at 1 μM showed less than 20% inhibition [3]. This multi-target profile positions CAS 384374-30-5 as a polypharmacology tool compound rather than a Src-selective probe. Class-level SAR evidence from the 4-aminopyrazolo[3,4-d]pyrimidine literature demonstrates that the N1 para-substituted phenyl ring and C4 aniline substituent pattern is a critical determinant of target engagement breadth, with diaryl-substituted analogs consistently exhibiting broader kinome coverage than mono-aryl or alkyl-substituted congeners [4].

multi-target kinase inhibitor selectivity profile polypharmacology kinase panel

High-Value Research and Procurement Application Scenarios for CAS 384374-30-5


IRAK4-Mediated Innate Immune Signaling Studies in TLR/IL-1R Pathway Research

N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, with an IRAK4 Ki of 78 nM [1], provides a chemical probe for dissecting IRAK4-dependent signaling in TLR and IL-1R pathways in inflammatory disease models. PP1, the commonly available Src inhibitor, is essentially inactive against IRAK4 (cellular IC50 3.1 μM) [2], rendering it unsuitable for IRAK4-focused studies. Procurement of CAS 384374-30-5 is warranted when experimental protocols require concurrent IRAK4 inhibition alongside FLT3 or CDK19 blockade.

CDK8/19 Transcriptional Kinase Targeting in Cancer Epigenetics and Gene Regulation

The compound's single-digit nanomolar CDK19 (IC50 8 nM) and CDK8 (IC50 16 nM) inhibitory activity [3] supports its use as a chemical biology tool for investigating the Mediator complex in transcriptional regulation and oncogenic gene expression programs. This target engagement is not documented for PP1, PP2, or the simpler N1-(4-methylphenyl) analog (CAS 103984-26-5) in publicly available kinase profiling databases, making CAS 384374-30-5 a distinctive procurement choice for CDK8/19-focused research groups.

FLT3-Driven Acute Myeloid Leukemia (AML) Preclinical Models Requiring Multi-Kinase Coverage

With a FLT3 Ki of 1 nM [4], this compound meets the potency threshold for FLT3 inhibition in AML cell line models. Unlike PP1, which achieves only 56% FLT3 inhibition at 1 μM [5], CAS 384374-30-5 provides robust FLT3 engagement. Furthermore, its additional activity against c-KIT (Ki 270 nM), CDK19, and IRAK4 creates a polypharmacology profile potentially useful for AML models where multiple kinase dependencies contribute to resistance. Researchers conducting FLT3-ITD-positive AML studies who have found PP1 insufficient for FLT3 inhibition should evaluate this compound.

Kinase Selectivity Profiling Reference Standard for Pyrazolo[3,4-d]pyrimidine SAR Campaigns

Medicinal chemistry groups engaged in pyrazolo[3,4-d]pyrimidine lead optimization can utilize CAS 384374-30-5 as a reference compound representing the diaryl-substituted (N1-aryl, C4-arylamino) sub-series. Its well-characterized multi-kinase fingerprint—with quantitative Ki/IC50 values available for five distinct kinase targets in authoritative databases (BindingDB/ChEMBL) [1][3][4]—facilitates benchmarking of new analogs within SAR campaigns. This contrasts with the more limited quantitative kinase profiling data available for many commercially available but less thoroughly characterized pyrazolo[3,4-d]pyrimidines.

Quote Request

Request a Quote for N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.